molecular formula C8H11BO3 B13343512 (S)-(4-(1-Hydroxyethyl)phenyl)boronic acid

(S)-(4-(1-Hydroxyethyl)phenyl)boronic acid

Katalognummer: B13343512
Molekulargewicht: 165.98 g/mol
InChI-Schlüssel: QORATNLZEOZUPG-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(4-(1-Hydroxyethyl)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxyethyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the hydroxyethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-(1-Hydroxyethyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with an appropriate chiral alcohol under controlled conditions. One common method involves the use of a chiral catalyst to induce the desired stereochemistry. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(4-(1-Hydroxyethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(S)-(4-(1-Hydroxyethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in cancer therapy and as a boron carrier for neutron capture therapy.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of (S)-(4-(1-Hydroxyethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition studies. The compound can also interact with proteins and other biomolecules, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-(4-(1-Hydroxyethyl)phenyl)boronic acid is unique due to its specific stereochemistry and the presence of the hydroxyethyl group, which imparts distinct reactivity and biological activity compared to other boronic acid derivatives .

Eigenschaften

Molekularformel

C8H11BO3

Molekulargewicht

165.98 g/mol

IUPAC-Name

[4-[(1S)-1-hydroxyethyl]phenyl]boronic acid

InChI

InChI=1S/C8H11BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10-12H,1H3/t6-/m0/s1

InChI-Schlüssel

QORATNLZEOZUPG-LURJTMIESA-N

Isomerische SMILES

B(C1=CC=C(C=C1)[C@H](C)O)(O)O

Kanonische SMILES

B(C1=CC=C(C=C1)C(C)O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.